Nor Cisapride Hydrochloride

Description

Systematic Nomenclature and Structural Formula

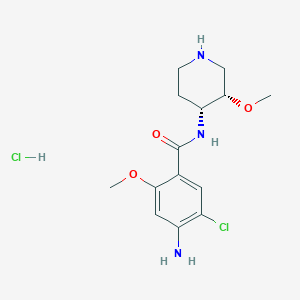

This compound is systematically named as 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide hydrochloride. The compound is also known by the International Nonproprietary Name Ticalopride in its free base form. The Chemical Abstracts Service has assigned multiple registry numbers to different forms of this compound, with the hydrochloride salt bearing CAS number 221180-26-3 and an alternative registration number 2124296-36-0. The free base form corresponds to CAS number 114870-67-6.

The molecular formula for this compound is C₁₄H₂₁Cl₂N₃O₃, reflecting the addition of hydrochloric acid to the free base structure. The molecular weight of the hydrochloride salt is calculated as 350.20 to 350.24 g/mol depending on the measurement precision. The structural framework consists of a benzamide core substituted with amino and chloro groups, connected to a methoxy-substituted piperidine ring system. The absence of the fluorophenoxypropyl side chain that characterizes the parent cisapride molecule represents the primary structural distinction of this metabolite.

Crystallographic Data and Stereochemical Configuration

The stereochemical configuration of this compound maintains the specific three-dimensional arrangement observed in the parent compound at the piperidine ring. The compound exhibits (3S,4R) stereochemistry at the piperidine ring, where the 3-position methoxy group and the 4-position amino substituent adopt specific spatial orientations. This stereochemical arrangement is crucial for the compound's biological activity and metabolic profile.

Crystallographic analysis reveals that this compound exists as an off-white solid with defined melting characteristics. The compound undergoes decomposition at temperatures ranging from 276 to 278 degrees Celsius, indicating thermal instability at elevated temperatures. The crystal structure accommodates the hydrochloride salt formation through ionic interactions between the protonated nitrogen centers and chloride anions. The chloride content analysis shows 9.74% by weight, confirming the stoichiometric incorporation of hydrochloric acid in the crystal lattice.

Physicochemical Properties Analysis

The physicochemical properties of this compound demonstrate significant differences from the parent cisapride compound due to structural modifications and salt formation. The compound exhibits enhanced aqueous solubility compared to the free base, showing solubility in water and dimethyl sulfoxide when heated. The solubility profile also extends to organic solvents including dichloromethane, acetonitrile, methanol, and chloroform, providing versatility for analytical and synthetic applications.

The thermal stability profile indicates that the compound remains stable under ambient conditions but undergoes decomposition rather than clean melting at elevated temperatures. This thermal behavior suggests the presence of intramolecular or intermolecular interactions that become unstable at higher temperatures, possibly involving the benzamide moiety or the hydrochloride salt interactions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis of this compound provides comprehensive structural confirmation through multiple analytical techniques. Proton Nuclear Magnetic Resonance spectroscopy yields spectral patterns consistent with the proposed molecular structure, confirming the presence of the characteristic functional groups and their spatial relationships. The Nuclear Magnetic Resonance data supports the maintenance of stereochemical integrity during salt formation and crystallization processes.

Mass spectrometry analysis confirms the molecular weight and fragmentation patterns characteristic of the benzamide-piperidine structure. The mass spectral data provides definitive identification of the compound and distinguishes it from related metabolites and the parent cisapride molecule. The fragmentation patterns observed in mass spectrometry reflect the loss of the fluorophenoxypropyl side chain that occurs during the metabolic conversion from cisapride to nor cisapride.

The infrared spectroscopic profile reveals characteristic absorption bands corresponding to the amide carbonyl stretching, amino group vibrations, and aromatic carbon-carbon stretching frequencies. These spectroscopic signatures provide fingerprint identification for the compound and confirm the presence of key functional groups including the benzamide linkage, methoxy substituents, and the chlorinated aromatic system.

Properties

IUPAC Name |

4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3.ClH/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2;/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19);1H/t11-,13+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDLDHRUBZVPDI-YLAFAASESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CNCC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Cleavage Strategies

The oxidative removal of the 3-(4-fluorophenoxy)propyl group from cisapride can be achieved using strong oxidizing agents. Patent US6218542B1 describes intermediates relevant to this process, such as 1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinamine nitrate. Adapting this approach, norcisapride synthesis involves:

-

Reagent Selection:

-

Tert-butyl hydroperoxide (TBHP) in the presence of iron catalysts (e.g., FeCl) induces radical-mediated oxidation.

-

Potassium permanganate (KMnO) in acidic or neutral conditions cleaves alkylamines.

-

Ozone (O) : Ozonolysis followed by reductive workup (e.g., Zn/HOAc) severs the C–N bond.

-

-

Reaction Conditions:

Example Protocol:

-

Dissolve cisapride (1.0 g, 2.1 mmol) in anhydrous dichloromethane (20 mL).

-

Add TBHP (70% in HO, 0.5 mL) and FeCl (0.05 g, 0.3 mmol).

-

Reflux at 60°C for 12 hours.

-

Quench with NaSO, extract with CHCl, and purify via column chromatography (SiO, EtOAc/hexane).

Acid-Mediated Hydrolysis

Alternative routes leverage acidic conditions to protonate the piperidine nitrogen, weakening the C–N bond for hydrolysis. Patent US6218542B1 highlights the use of nitric acid or hydrochloric acid in solvents like n-butanol or 4-methyl-2-pentanone (MIK).

Procedure:

-

Suspend cisapride (1.0 g) in 6M HCl (10 mL).

-

Reflux at 100°C for 8 hours.

-

Neutralize with NaOH, extract the free base, and precipitate norcisapride hydrochloride with HCl gas.

Synthesis from Piperidine Intermediate

Bypassing Alkylation Steps

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base of norcisapride is treated with hydrochloric acid to form the hydrochloride salt:

-

Dissolve norcisapride (1.0 g) in ethanol (10 mL).

-

Add concentrated HCl (0.5 mL) dropwise at 0°C.

-

Stir for 1 hour, filter, and recrystallize from ethanol/ether.

Purity Analysis:

-

HPLC : C18 column, 0.1% TFA in HO/MeCN gradient (95:5 to 50:50 over 20 min), λ = 254 nm.

Challenges and Optimization

Stereochemical Integrity

The cis-stereochemistry between the 3-methoxy and 4-amino groups on the piperidine ring must be preserved. Patent US6218542B1 resolves this by crystallizing intermediates as nitrate or hydrochloride salts, enriching the cis-isomer to >98%.

Byproduct Mitigation

Trans-isomers and over-oxidation products (e.g., N-oxides) are minimized using:

-

Low-Temperature Oxidation : Limits radical side reactions.

-

Chiral Chromatography : Separates enantiomers during final purification.

Chemical Reactions Analysis

Types of Reactions: Nor Cisapride Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The specific reagents and conditions for these reactions are not well-documented for this compound. general reagents for oxidation might include oxidizing agents like potassium permanganate, while reducing agents could include hydrogen gas or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Gastrointestinal Disorders

Nor Cisapride Hydrochloride functions as a serotonin 5-HT4 receptor agonist, which increases gastrointestinal motility by enhancing acetylcholine release in the enteric nervous system. This mechanism makes it beneficial for treating:

- Gastroesophageal Reflux Disease (GERD) : It has been used to alleviate nocturnal heartburn associated with GERD, although its effectiveness in children remains unproven .

- Gastroparesis : The drug aids in gastric emptying, particularly in patients with diabetic gastroparesis, providing symptomatic relief from nausea and bloating .

- Chronic Intestinal Pseudo-obstruction : It has shown efficacy in managing symptoms related to this condition by improving gastrointestinal motility .

Veterinary Uses

In veterinary medicine, this compound is utilized to treat:

- Megacolon in Cats : It is commonly prescribed by veterinarians to enhance colonic motility in affected felines .

- Gastrointestinal Stasis in Rabbits : The drug is often administered alongside metoclopramide to address this condition effectively .

Pharmacological Profile

The pharmacokinetics and dynamics of this compound are crucial for understanding its therapeutic applications:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 33% |

| Half-life | 10 hours |

| Metabolism | Hepatic (CYP3A4) |

| Protein Binding | 97.5% |

The compound's interaction with the cytochrome P450 enzyme system, particularly CYP3A4, is significant as it influences the drug's metabolism and potential interactions with other medications .

Safety and Adverse Effects

While this compound is generally well-tolerated, it is not without risks. Common adverse effects reported include:

- Diarrhea

- Headache

- Abdominal pain

- Nausea

Serious side effects such as prolonged QT interval leading to arrhythmias have been documented, prompting regulatory actions and warnings regarding its use .

Case Studies and Clinical Findings

Several studies have evaluated the safety and efficacy of this compound:

- A cohort study involving over 13,000 patients indicated that while the drug was effective for gastrointestinal disorders, there was a notable incidence of contraindicated use due to interactions with other medications .

- Clinical trials have shown mixed results regarding its long-term benefits for conditions like gastroparesis and dyspepsia, highlighting the need for careful patient selection and monitoring during treatment .

Mechanism of Action

Nor Cisapride Hydrochloride acts through the stimulation of serotonin 5-HT4 receptors, which increases the release of acetylcholine in the enteric nervous system . This action enhances gastrointestinal motility by promoting the contraction of smooth muscles in the gastrointestinal tract. The compound does not induce muscarinic or nicotinic receptor stimulation, nor does it inhibit acetylcholinesterase activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Cisapride Hydrochloride with structurally or functionally related prokinetic agents: Itopride Hydrochloride , Mosapride Citrate , and Acotiamide Hydrochloride .

Itopride Hydrochloride

- Mechanism : Itopride acts as a dopamine D₂ receptor antagonist and acetylcholinesterase (AChE) inhibitor, enhancing acetylcholine levels to stimulate motility .

- Metabolism: Unlike Cisapride, Itopride is metabolized primarily by flavin-containing monooxygenase (FMO) rather than CYP3A4. This reduces the risk of drug-drug interactions with CYP3A4 inhibitors like ketoconazole .

- Safety: No significant QT interval prolongation or pharmacokinetic interactions with CYP3A4 substrates (e.g., ketoconazole) have been observed in preclinical and clinical studies .

- Efficacy : Comparable to Cisapride in enhancing gastric motility but with a safer profile .

Mosapride Citrate

- Mechanism : A selective 5-HT₄ receptor agonist, similar to Cisapride, but with additional 5-HT₃ antagonist activity, reducing emetic side effects .

- Safety : While associated with fewer cardiac adverse effects than Cisapride, caution is still advised in patients with CYP3A4 inhibitors .

- Efficacy : Effective in accelerating gastric emptying in equine models, with potency comparable to Cisapride .

Acotiamide Hydrochloride (Z-338)

- Mechanism : A selective AChE inhibitor that enhances gastric motility by increasing acetylcholine availability, distinct from the serotoninergic action of Cisapride .

- Safety: No reported arrhythmogenic risks, making it a safer alternative for patients with cardiac comorbidities .

- Efficacy : Demonstrates superior gastric motility enhancement in dogs compared to Cisapride, Itopride, and Mosapride, with a favorable safety profile .

Comparative Data Table

| Parameter | Cisapride Hydrochloride | Itopride Hydrochloride | Mosapride Citrate | Acotiamide Hydrochloride |

|---|---|---|---|---|

| Primary Mechanism | 5-HT₄ agonist | D₂ antagonist + AChE inhibitor | 5-HT₄ agonist + 5-HT₃ antagonist | AChE inhibitor |

| Metabolic Pathway | CYP3A4 | FMO | CYP3A4, CYP2C19 | Not fully elucidated |

| Drug Interactions | High (CYP3A4 inhibitors) | Low | Moderate (CYP3A4 inhibitors) | Low |

| QT Prolongation Risk | High | None reported | Low | None reported |

| Clinical Use | Restricted/withdrawn | Functional dyspepsia | Functional dyspepsia | Functional dyspepsia |

| Key Advantage | Potent prokinetic effect | Minimal drug interactions | Dual serotonergic action | No cardiac toxicity |

Research Findings and Implications

- Metabolic Safety : Itopride’s FMO-dependent metabolism avoids CYP3A4-related interactions, making it preferable for patients on polypharmacy .

- Cardiac Safety : Acotiamide and Itopride lack QT-prolonging effects, addressing a critical limitation of Cisapride .

- Efficacy : While Cisapride remains the most potent prokinetic agent in preclinical models, its clinical utility is overshadowed by safety concerns. Mosapride and Acotiamide offer balanced efficacy and safety .

Biological Activity

Nor Cisapride Hydrochloride, a derivative of the gastrointestinal prokinetic agent cisapride, has garnered attention for its biological activity in enhancing gastrointestinal motility. This article delves into its pharmacological properties, mechanisms of action, clinical applications, and safety profile, supported by data tables and relevant case studies.

This compound operates primarily through the modulation of serotonin receptors, particularly the 5-HT4 receptor. This receptor is pivotal in promoting gastrointestinal motility by enhancing the release of acetylcholine from enteric neurons. The activation of 5-HT4 receptors leads to increased peristalsis and improved coordination of gastrointestinal contractions, making it effective for treating various motility disorders .

Pharmacodynamics

The pharmacodynamic profile of this compound shows a significant increase in gastrointestinal motility without inducing excessive or prolonged contractions. It enhances both secretory and propulsive reflexes, which are crucial for normal digestive processes. This contrasts with other prokinetic agents that may have more limited effects or undesirable side effects .

Comparative Efficacy

In comparative studies, this compound has demonstrated superior efficacy over traditional treatments such as metoclopramide in managing conditions like gastric stasis and idiopathic constipation. Its broader spectrum of action includes effects on the esophagus, stomach, and colon, making it particularly valuable in veterinary medicine for managing conditions like megacolon in cats .

| Drug | Mechanism | Efficacy | Safety Profile |

|---|---|---|---|

| Nor Cisapride | 5-HT4 receptor agonist | High (superior to metoclopramide) | Generally well-tolerated |

| Metoclopramide | Dopamine receptor antagonist | Moderate | Risk of extrapyramidal symptoms |

| Erythromycin | Macrolide antibiotic with prokinetic effects | Variable | Gastrointestinal side effects |

Case Studies

- Management of Megacolon in Cats : A study involving cats with idiopathic megacolon indicated that Nor Cisapride significantly improved colonic motility and reduced the need for surgical interventions like subtotal colectomy. The treatment led to a marked decrease in clinical signs associated with constipation .

- Gastric Stasis in Dogs : In canine patients suffering from postoperative ileus, Nor Cisapride facilitated quicker gastric emptying and reduced recovery time compared to control groups treated with metoclopramide .

- Comparative Bioavailability : A study comparing two brands of cisapride tablets highlighted differences in bioavailability that could affect clinical outcomes. This underscores the importance of consistent drug formulation for achieving desired therapeutic effects .

Safety Profile

While this compound is generally well-tolerated, it is essential to monitor for potential side effects such as cardiac arrhythmias, especially when used concurrently with other medications affecting the cytochrome P450 system . The contraindications associated with cisapride usage also apply to its derivatives, necessitating careful patient selection and monitoring.

Adverse Effects

- Cardiac Arrhythmias : Risk increases when combined with drugs that inhibit CYP3A4 metabolism.

- Gastrointestinal Symptoms : Mild nausea or diarrhea may occur but are typically transient.

Q & A

Q. What is the molecular structure and pharmacological classification of Nor Cisapride Hydrochloride?

this compound (CAS 221180-26-3) is a benzamide derivative with the molecular formula C14H20ClN3O3 and a molecular weight of 313.78 g/mol. It is structurally related to Cisapride, a selective 5-HT4 receptor agonist, but differs in its substituent groups, which may influence receptor binding affinity and pharmacokinetics . Pharmacologically, it acts as a prokinetic agent by enhancing gastrointestinal motility via 5-HT4 receptor agonism and indirect cholinergic activation .

Q. What are the standard experimental models for evaluating this compound’s prokinetic effects?

In vitro models include guinea pig ileum preparations, where electrically induced neurogenic cholinergic contractions are measured to assess serotonergic modulation . In vivo, canine models are widely used to evaluate effects on lower esophageal sphincter (LES) pressure and gastric motility using high-resolution manometry (HRM). For example, HRM studies in awake dogs demonstrated significant increases in LES pressure post-administration of Cisapride (a related compound), with median pressures rising from 29.1 mm Hg (baseline) to 50.7 mm Hg at 4 hours .

Q. How is this compound’s receptor selectivity validated in preclinical studies?

Receptor selectivity is determined through competitive binding assays using radiolabeled ligands for 5-HT4, 5-HT3, and other serotonergic receptors. For instance, Cisapride (a structural analog) exhibits an IC50 of 0.483 μM for 5-HT4 receptors, with minimal affinity for 5-HT3 or dopamine receptors . Functional assays in isolated tissues (e.g., ileum) further confirm selectivity by comparing responses to selective antagonists like GR 68755C (5-HT3 antagonist) .

Advanced Research Questions

Q. How should researchers address conflicting data on this compound’s efficacy in different species?

Discrepancies in efficacy, such as Cisapride’s significant LES pressure elevation in dogs but inconsistent results in other species, require species-specific pharmacokinetic and receptor density analyses. For example, HRM studies in dogs showed a 74% increase in LES pressure post-Cisapride administration, whereas rodent models may lack analogous 5-HT4 receptor expression in gastrointestinal smooth muscle . Methodologically, cross-species comparisons should integrate transcriptomic data (e.g., qPCR for receptor isoforms) and dose-response curves adjusted for metabolic clearance rates .

Q. What methodological considerations are critical for designing HRM studies to evaluate this compound’s effects?

Key considerations include:

- Baseline standardization : LES pressure measurements must exclude spontaneous deglutitive relaxations, which can confound data. In canine studies, median baseline pressures were 29.0–30.5 mm Hg, with post-treatment measurements taken at 1, 4, and 7 hours .

- Statistical rigor : Use linear mixed-effects models to account for repeated measurements within subjects, with adjustments for multiple comparisons (e.g., Holm method). For Cisapride, this approach confirmed significant differences from placebo (adjusted P < 0.05) .

- Control groups : Placebo-controlled designs (e.g., empty capsules) are essential to isolate drug-specific effects .

Q. How can researchers mitigate cardiovascular risks associated with this compound in preclinical studies?

this compound and its analogs carry QT-prolongation risks due to hERG channel inhibition. Safety protocols should include:

- Electrocardiographic monitoring : Assess QT intervals in conscious telemetry-instrumented animals.

- Drug interaction screens : Avoid co-administration with compounds like amitriptyline, which synergistically increase arrhythmia risk .

- In vitro hERG assays : Validate cardiac safety using patch-clamp electrophysiology or fluorescence-based plate assays .

Q. What strategies resolve contradictions in this compound’s comparative efficacy against other prokinetic agents?

Contradictory findings (e.g., Cisapride vs. metoclopramide in LES pressure modulation) necessitate head-to-head trials with standardized endpoints. In a canine HRM study, Cisapride increased LES pressure by 21.6 mm Hg (4 hours post-dose), whereas metoclopramide showed no sustained effect (Δ = 0.1 mm Hg). Researchers should also evaluate downstream biomarkers like acetylcholine release or smooth muscle calcium flux to mechanistically explain differences .

Methodological Resources

- Structural Analysis : Refer to CAS 221180-26-3 for crystallographic data and InChI descriptors .

- HRM Protocols : Use UNISENSOR UniTip catheters and ViMeDat software for real-time pressure mapping .

- Safety Profiling : Follow NIH guidelines for preclinical reporting, including hERG assay details and arrhythmia risk stratification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.